N-[[1-(3-phenylprop-2-ynyl)piperidin-3-yl]methyl]pyridine-3-carboxamide
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Overview
Description
N-[[1-(3-phenylprop-2-ynyl)piperidin-3-yl]methyl]pyridine-3-carboxamide is a complex organic compound that features a piperidine ring, a pyridine ring, and a phenylpropynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-(3-phenylprop-2-ynyl)piperidin-3-yl]methyl]pyridine-3-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction involving acetophenone, formaldehyde, and an amine hydrochloride.
Introduction of the Phenylpropynyl Group: This step involves the Sonogashira coupling reaction, where a terminal alkyne (phenylacetylene) is coupled with a halogenated piperidine derivative in the presence of a palladium catalyst.
Attachment of the Pyridine Ring: The final step involves the coupling of the piperidine derivative with a pyridine carboxylic acid derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[[1-(3-phenylprop-2-ynyl)piperidin-3-yl]methyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyridine rings, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alkanes.
Scientific Research Applications
N-[[1-(3-phenylprop-2-ynyl)piperidin-3-yl]methyl]pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is being investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Materials Science: It can be used in the development of novel materials with unique properties, such as enhanced conductivity or mechanical strength.
Biological Studies: Researchers are exploring its effects on cellular processes and its potential as a tool for studying biochemical pathways.
Mechanism of Action
The mechanism of action of N-[[1-(3-phenylprop-2-ynyl)piperidin-3-yl]methyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of their activity. The exact pathways involved depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- N-{8-[(6-fluoro-2-naphthyl)methyl]-8-azabicyclo[3.2.1]oct-3-yl}biphenyl-2-carboxamide
- (2E)-N-(1-(3-chlorobenzyl)-1H-imidazol-4-yl)-3-(pyridin-3-yl)prop-2-enamide
Uniqueness
N-[[1-(3-phenylprop-2-ynyl)piperidin-3-yl]methyl]pyridine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[[1-(3-phenylprop-2-ynyl)piperidin-3-yl]methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O/c25-21(20-11-4-12-22-16-20)23-15-19-10-6-14-24(17-19)13-5-9-18-7-2-1-3-8-18/h1-4,7-8,11-12,16,19H,6,10,13-15,17H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKCJJANHUVOESP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC#CC2=CC=CC=C2)CNC(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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